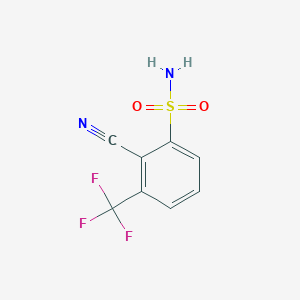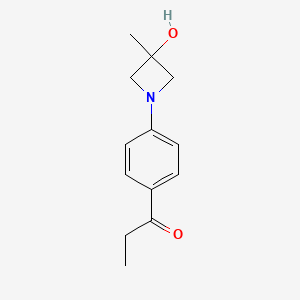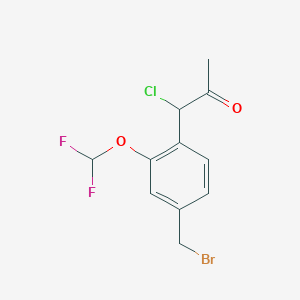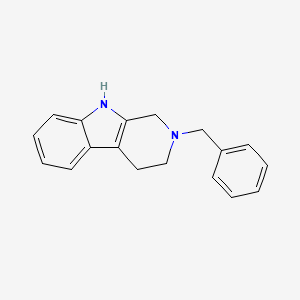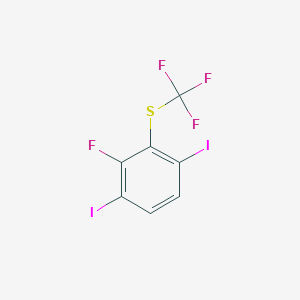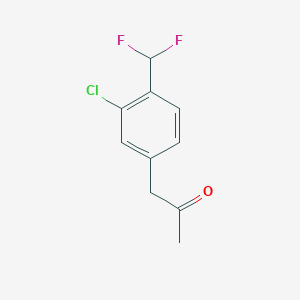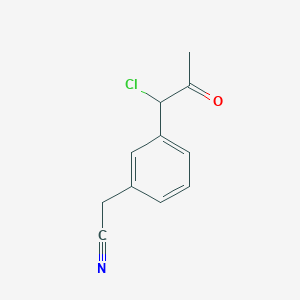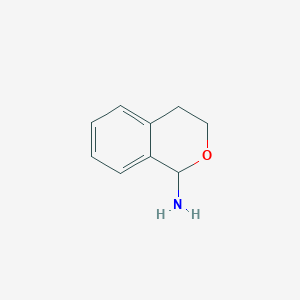![molecular formula C17H19N5O6S B14062588 2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Tosyladenosine: is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a tosyl group (p-toluenesulfonyl group). This modification makes it a valuable intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5’-Tosyladenosine typically involves the tosylation of adenosine. The process begins with the protection of the hydroxyl groups at the 2’ and 3’ positions of adenosine to prevent unwanted reactions. This is often achieved using acetonide protection. The protected adenosine is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group at the 5’ position. The final step involves the removal of the protecting groups to yield 5’-Tosyladenosine .
Industrial Production Methods:
Industrial production of 5’-Tosyladenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions:
Substitution Reactions: 5’-Tosyladenosine undergoes nucleophilic substitution reactions where the tosyl group can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium iodide, sodium azide, and various amines.
Oxidation and Reduction: Reagents such as sodium borohydride or hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5’-iodoadenosine, 5’-azidoadenosine, and 5’-aminoadenosine.
Oxidation Products: Oxidation can yield various oxidized derivatives of adenosine.
科学的研究の応用
Chemistry:
5’-Tosyladenosine is used as an intermediate in the synthesis of modified nucleosides and nucleotides. These compounds are essential in the development of antiviral and anticancer drugs .
Biology and Medicine:
In biological research, 5’-Tosyladenosine is used to study the mechanisms of nucleoside transport and metabolism. It also serves as a precursor for the synthesis of labeled nucleosides used in imaging and diagnostic applications .
Industry:
The compound is utilized in the production of modified RNA molecules, which have applications in gene therapy and vaccine development .
作用機序
The primary mechanism of action of 5’-Tosyladenosine involves its role as a precursor in the synthesis of other biologically active nucleosides. This selective modification is crucial for the development of nucleoside analogs with enhanced biological activity .
類似化合物との比較
- 5’-Iodoadenosine
- 5’-Azidoadenosine
- 5’-Amino-5’-deoxyadenosine
Comparison:
5’-Tosyladenosine is unique due to the presence of the tosyl group, which provides a versatile handle for further chemical modifications. Unlike other derivatives such as 5’-iodoadenosine or 5’-azidoadenosine, the tosyl group can be easily displaced by a wide range of nucleophiles, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C17H19N5O6S |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
2-(6-aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O6S/c1-8-2-4-9(5-3-8)29(26,27)17(25)13-11(23)12(24)16(28-13)22-7-21-10-14(18)19-6-20-15(10)22/h2-7,11-13,16-17,23-25H,1H3,(H2,18,19,20) |
InChIキー |
WPXQVADJANHFII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)
